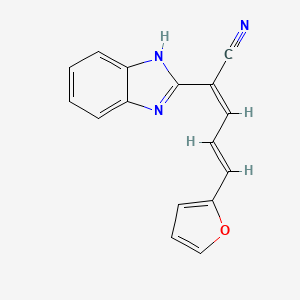
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as EMIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of imidazolidinones and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its low toxicity profile, which makes it a potential candidate for drug development. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also shown good bioavailability and pharmacokinetic properties. However, one of the limitations of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. One of the areas of research is the development of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile and good bioavailability, but its poor solubility in water is a limitation. Further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water, as well as to investigate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone involves the condensation of 4-methylbenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with formaldehyde to obtain 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. The overall yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has shown promising results in various scientific research studies. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-10-8-15(9-11-16)21-18(22)17(20-19(21)24)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLTUBITEMCKPB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone | |
CAS RN |
62468-54-6 | |
| Record name | 4-Imidazolidinone, 3-(4-ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
